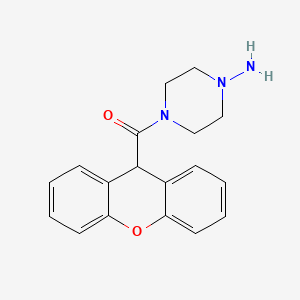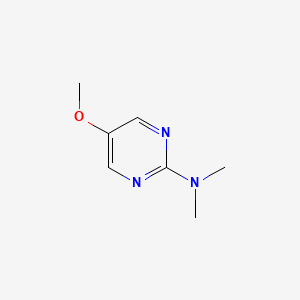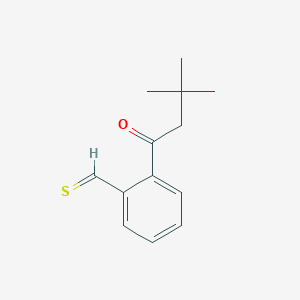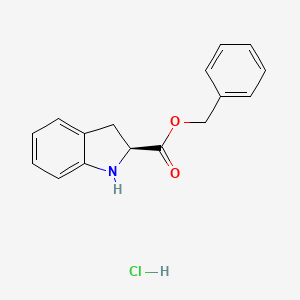
2,6-Diisopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diisopropylpyrazine is an organic compound belonging to the pyrazine family, characterized by its two isopropyl groups attached to the 2nd and 6th positions of the pyrazine ring. Pyrazines are known for their aromatic properties and are commonly found in various natural sources, including vegetables and microorganisms. This compound is particularly noted for its distinct aroma, which is often described as nutty or roasted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyrazine with isopropylmagnesium bromide in the presence of a catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological methods. For instance, certain strains of Bacillus subtilis have been found to biosynthesize this compound when cultured under specific conditions. This method is considered environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diisopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: The oxidation of this compound typically yields pyrazine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can produce 2,6-diisopropyl-1,4-dihydropyrazine.
Substitution: Halogenation results in compounds such as 2,6-dichloropyrazine.
Scientific Research Applications
2,6-Diisopropylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in microbial communication and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the flavor and fragrance industry due to its distinct aroma, and in the production of pesticides and dyes.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylpyrazine involves its interaction with specific molecular targets and pathways. In microbial systems, it is believed to interfere with cell signaling pathways, thereby exhibiting antimicrobial properties. The exact molecular targets are still under investigation, but it is thought to disrupt membrane integrity and inhibit enzyme activity.
Comparison with Similar Compounds
- 2,5-Diisopropylpyrazine
- 2,6-Dimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Comparison: 2,6-Diisopropylpyrazine is unique due to its specific isopropyl substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,5-Diisopropylpyrazine, it has a different substitution position, leading to variations in reactivity and aroma. 2,6-Dimethylpyrazine, on the other hand, has methyl groups instead of isopropyl groups, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)9-5-11-6-10(12-9)8(3)4/h5-8H,1-4H3 |
InChI Key |
NYAIYYVTRTULIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



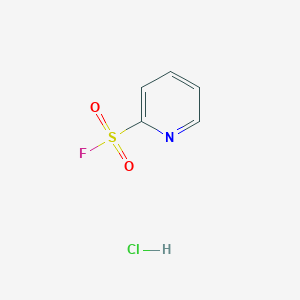
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
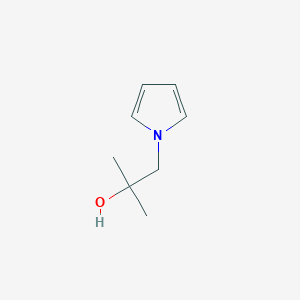
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

